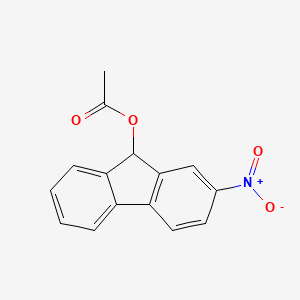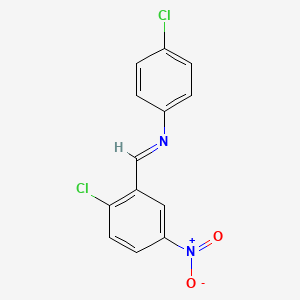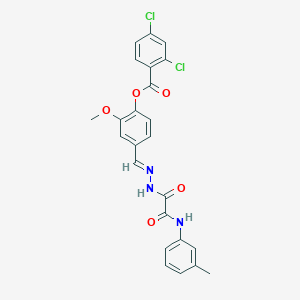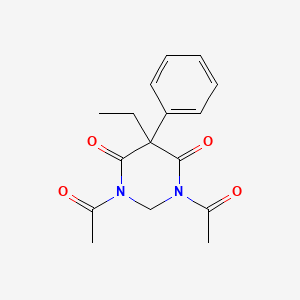
9-Acetoxy-2-nitrofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetoxy-2-nitrofluorene is an organic compound with the molecular formula C15H11NO4 It is a derivative of fluorene, characterized by the presence of an acetoxy group at the 9th position and a nitro group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetoxy-2-nitrofluorene typically involves the nitration of fluorene followed by acetylation. One common method includes the nitration of fluorene using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrofluorene. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 9-Acetoxy-2-nitrofluorene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 9-Amino-2-nitrofluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Fluorenone derivatives.
Scientific Research Applications
9-Acetoxy-2-nitrofluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific biological activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 9-Acetoxy-2-nitrofluorene is primarily due to its nitro and acetoxy groups. The nitro group can undergo metabolic reduction to form reactive intermediates that can interact with cellular macromolecules such as DNA, leading to mutagenic effects. The acetoxy group can be hydrolyzed to release acetic acid, which may further influence the compound’s reactivity and interactions within biological systems .
Comparison with Similar Compounds
2-Nitrofluorene: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
9-Acetoxy-3-nitrofluorene: Similar structure but with the nitro group at the 3rd position, which may alter its reactivity and biological activity.
2-Acetoxy-7-nitrofluorene: Another isomer with different positioning of functional groups, affecting its chemical behavior.
Uniqueness: The combination of the acetoxy and nitro groups at these positions provides a distinct set of chemical and biological properties that are valuable in various research contexts .
Properties
CAS No. |
107915-53-7 |
|---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(2-nitro-9H-fluoren-9-yl) acetate |
InChI |
InChI=1S/C15H11NO4/c1-9(17)20-15-13-5-3-2-4-11(13)12-7-6-10(16(18)19)8-14(12)15/h2-8,15H,1H3 |
InChI Key |
VHOLNJWMRGLXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950398.png)

![7,15-dioxaheptacyclo[11.3.1.15,9.02,12.04,10.06,8.014,16]octadecane-3,11-dione](/img/structure/B11950404.png)

![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950411.png)






![N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine](/img/structure/B11950466.png)


